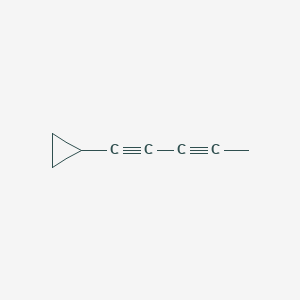

1-Cyclopropylpenta-1,3-diyne

Description

Structure

3D Structure

Properties

CAS No. |

116316-76-8 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

penta-1,3-diynylcyclopropane |

InChI |

InChI=1S/C8H8/c1-2-3-4-5-8-6-7-8/h8H,6-7H2,1H3 |

InChI Key |

ZEKLXAZDDKNQBK-UHFFFAOYSA-N |

SMILES |

CC#CC#CC1CC1 |

Canonical SMILES |

CC#CC#CC1CC1 |

Other CAS No. |

116316-76-8 |

Synonyms |

1-cyclopropylpenta-1,3-diyne |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylpenta 1,3 Diyne and Analogs

Strategies for the Construction of Conjugated Diyne Frameworks

The synthesis of conjugated 1,3-diynes can be broadly categorized into two primary approaches: the oxidative homocoupling of terminal alkynes to yield symmetrical diynes and the cross-coupling of two different alkyne precursors to form unsymmetrical diynes. researchgate.net Each strategy possesses distinct advantages and is selected based on the desired final structure. For a symmetrical compound like 1,4-dicyclopropylbuta-1,3-diyne (B56437), homocoupling is the most direct route. ontosight.ai Conversely, for an unsymmetrical target such as 1-cyclopropylpenta-1,3-diyne, selective cross-coupling methodologies are required to prevent the formation of a mixture of products. nih.gov

Oxidative Homocoupling Reactions

Oxidative coupling is a fundamental class of reactions that forges a new carbon-carbon bond between two terminal alkyne molecules through an oxidative process, typically mediated by a metal catalyst. wikipedia.org These methods are highly effective for the synthesis of symmetrical 1,4-disubstituted-1,3-diynes. rsc.org The process generally involves the deprotonation of the terminal alkyne and subsequent oxidation, leading to the dimerization of the alkyne fragments. acs.org

First reported by Carl Glaser in 1869, the Glaser coupling is one of the oldest and most fundamental reactions for the synthesis of symmetrical 1,3-diynes. nih.govwikipedia.org The reaction involves the head-to-head homocoupling of a terminal alkyne catalyzed by a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), in the presence of a base and an oxidant like oxygen (air). rsc.orgwikipedia.org

The mechanism proceeds through the formation of a copper(I) acetylide complex after the deprotonation of the alkyne by a base. wikipedia.org The oxidant is crucial for the catalytic cycle, reoxidizing the copper to complete the process. organic-chemistry.org A significant challenge in Glaser couplings is the mechanistic requirement to maintain both Cu(I) and an oxidant in the reaction mixture, which can sometimes lead to side reactions or catalyst deactivation. nih.govresearchgate.net Despite its age, the Glaser coupling remains a widely used method for preparing symmetrical diynes. rsc.org For example, it is the most direct method for synthesizing 1,4-dicyclopropylbuta-1,3-diyne from cyclopropylacetylene (B33242). ontosight.ai

Table 1: Typical Conditions for Glaser-Type Coupling

| Catalyst | Base | Oxidant | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| CuCl | Ammonia | Air (O₂) | Water/Alcohol | Room Temp | wikipedia.org |

| Cu(OAc)₂ | Pyridine (B92270) | - | Pyridine | Not specified | wikipedia.org |

This table presents generalized conditions. Specific substrate optimizations are common.

A significant modification of the Glaser coupling was developed by Allan Hay in 1962, which addresses some of the limitations of the original protocol. rsc.org The Hay coupling utilizes a catalytic amount of a copper(I) chloride complex with a chelating diamine ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgorganic-chemistry.org

The key advantage of the Hay protocol is the use of the soluble Cu-TMEDA complex, which enhances its versatility by being compatible with a broader range of organic solvents. organic-chemistry.orgrsc.org In this variant, air (oxygen) serves to oxidize catalytic amounts of Cu(I) to Cu(II) throughout the reaction, making it a more efficient catalytic process compared to some Glaser conditions that may require stoichiometric oxidants. wikipedia.orgrsc.org This method is highly effective for synthesizing symmetrical 1,3-diynes and has been applied to the production of various diacetylenic structures, including macrocycles and polymers. nih.govchemmethod.com

Table 2: Representative Conditions for Hay Coupling

| Catalyst System | Oxidant | Solvent | Temperature | Application | Ref |

|---|---|---|---|---|---|

| CuCl/TMEDA | Air (O₂) | Acetone | Not specified | General Diyne Synthesis | rsc.org |

| CuCl/TMEDA | Air (O₂) | Various Organic | Room Temp | General Diyne Synthesis | wikipedia.orgorganic-chemistry.org |

This table shows representative conditions. The Cu-TMEDA system is widely applicable.

Cross-Coupling Methodologies for Unsymmetrical Diynes

The synthesis of unsymmetrical diynes, such as this compound, requires methodologies that can selectively couple two different alkyne units. Unlike homocoupling reactions which would yield a statistical mixture of three different diynes, cross-coupling reactions are designed to favor the formation of a single, unsymmetrical product. acs.org These methods are indispensable for the targeted synthesis of complex molecules containing the 1,3-diyne motif. rsc.org

The Cadiot-Chodkiewicz coupling is the preeminent method for synthesizing unsymmetrical 1,3-diynes. nih.govwikipedia.org This reaction involves the selective cross-coupling of a terminal alkyne with a 1-haloalkyne (most commonly a 1-bromoalkyne) in the presence of a copper(I) salt catalyst and a suitable amine base. rsc.orgwikipedia.org

The reaction mechanism begins with the base-mediated deprotonation of the terminal alkyne, which then forms a copper(I) acetylide species. wikipedia.org This intermediate undergoes a process of oxidative addition and reductive elimination with the 1-haloalkyne, forging the new C(sp)-C(sp) bond and yielding the unsymmetrical diyne. wikipedia.org A key advantage is its high selectivity, which minimizes the formation of symmetrical homocoupled byproducts that can complicate Glaser-type reactions. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, one would react cyclopropylacetylene with 1-bromo-1-propyne, or alternatively, 1-bromocyclopropylacetylene with propyne. A recent innovation involves the in situ generation of volatile bromoalkynes from dibromoolefin precursors, which circumvents the hazards associated with handling these unstable reagents. nih.govnih.gov

Table 3: General Conditions for Cadiot-Chodkiewicz Coupling

| Copper(I) Salt | Base | Co-reductant (optional) | Solvent | Substrates | Ref |

|---|---|---|---|---|---|

| CuBr | Piperidine | Hydroxylamine·HCl | Methanol | Terminal Alkyne + 1-Bromoalkyne | wikipedia.org |

| CuI | K₂CO₃ | - | Ethanol | Terminal Alkyne + 1-Bromoalkyne | organic-chemistry.org |

The reaction is highly versatile for creating unsymmetrical diynes.

The Sonogashira reaction is a powerful cross-coupling method that typically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org While not a direct diyne synthesis in its classic form, variations of this reaction have been cleverly adapted for the construction of 1,3-diyne frameworks. orgsyn.org

One such strategy involves the Sonogashira coupling of a terminal alkyne with a dihaloethylene, such as vinylidene chloride. orgsyn.org The initial coupling product is a chloroenyne, which upon subsequent base-promoted dehydrochlorination, yields a terminal 1,3-diyne. This two-step, one-pot approach provides a practical route to terminal diynes that can then be used in further transformations. orgsyn.org Another variant employs a combination of copper and palladium catalysts to couple a terminal alkyne with a 1-haloalkyne, representing a hybrid between Cadiot-Chodkiewicz and Sonogashira conditions. orgsyn.org The mild reaction conditions often associated with Sonogashira chemistry make these methods particularly useful in the synthesis of complex molecules. wikipedia.org

Table 4: Sonogashira-Type Approaches to Diynes

| Catalyst System | Base | Solvent | Strategy | Product Type | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, CuI | n-BuNH₂ | Benzene | Alkyne + Vinylidene Chloride | Terminal 1,3-Diyne (after elimination) | orgsyn.org |

| Pd/Cu bimetallic | Amine | Not specified | Alkyne + 1-Haloalkyne | Unsymmetrical 1,3-Diyne | orgsyn.org |

This table illustrates the adaptability of Sonogashira chemistry for diyne synthesis.

Gold-Catalyzed Oxidative Cross-Coupling

Gold-catalyzed oxidative cross-coupling has emerged as a powerful method for the synthesis of unsymmetrical 1,3-diynes. nih.gov This transformation avoids the need for prefunctionalization of the alkyne substrates and overcomes the common issue of homocoupling often seen in traditional methods like the Glaser-Hay coupling. organic-chemistry.org The reaction typically involves coupling two different terminal alkynes in the presence of a gold catalyst, a ligand, and an oxidant. nih.govorganic-chemistry.org

A key breakthrough in this area was the use of a 1,10-phenanthroline (B135089) (Phen) ligand in conjunction with an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.gov This system promotes the desired cross-coupling, yielding unsymmetrical conjugated diynes with excellent heteroselectivity, often greater than 10:1, and in good to excellent yields. nih.govorganic-chemistry.org The superiority of gold catalysts in these reactions is attributed to their strong π-acidic nature, which facilitates the selective formation of gold acetylide intermediates. organic-chemistry.org Kinetic studies have shown that gold-based systems can outperform copper and palladium catalysts in terms of both efficiency and selectivity. organic-chemistry.org Mechanistic investigations point towards a process involving a Au(I)/Au(III) redox cycle, where the ligand plays a crucial role in modulating the rate of reductive elimination. organic-chemistry.org This methodology has demonstrated broad functional group tolerance and has been successfully applied to complex molecules. organic-chemistry.org For instance, the cross-coupling between aromatic and aliphatic alkynes can be achieved with high selectivity. nih.gov

| Alkyne 1 | Alkyne 2 | Catalyst System | Yield of Cross-Coupled Product | Heteroselectivity |

|---|---|---|---|---|

| Aromatic Alkyne | Aliphatic Alkyne | Gold Catalyst / 1,10-Phenanthroline / PhI(OAc)₂ | Good to Excellent | >10:1 |

| Phenylacetylene | 1-Octyne | [(n-Bu)₄N]⁺[Cl-Au-Cl]⁻ / PIDA | 78% | 7:1 |

Rearrangement-Based Diyne Syntheses

Rearrangement reactions provide a classic yet effective route to alkynes and polyynes, often proceeding through unique reactive intermediates.

The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is a chemical reaction that transforms a 1,1-disubstituted-2-halo-alkene into a 1,2-disubstituted alkyne using a strong base. wikipedia.orgchemeurope.com This rearrangement is not limited to aryl substituents and can also be applied with alkyl groups. wikipedia.orgchemeurope.com The accepted mechanism involves the deprotonation of the vinylic hydrogen by a strong base, such as an alkoxide or an organolithium reagent. wikipedia.orgstackexchange.comechemi.com This is followed by an alpha-elimination of the halide, which generates a vinyl carbene intermediate. chemeurope.com A subsequent 1,2-migration of one of the substituents furnishes the final alkyne product. wikipedia.org

This methodology has been adapted into a powerful, one-pot procedure for the synthesis and derivatization of diynes and triynes. organic-chemistry.org The process starts with a suitable dibromoolefinic precursor, which undergoes the FBW rearrangement upon treatment with a strong base like n-butyllithium (n-BuLi) to generate a lithium acetylide intermediate. organic-chemistry.orgorganic-chemistry.org This highly reactive acetylide can then be trapped in situ with a variety of carbon-based electrophiles (e.g., aldehydes, ketones, alkyl iodides) to afford a wide range of unsymmetrically substituted diynes and triynes. organic-chemistry.orgacs.orgnih.gov This approach is noted for its mild reaction conditions and tolerance of various functional groups, making it a valuable alternative to metal-catalyzed coupling methods. acs.orgnih.gov

| Precursor | Base | Electrophile | Product Type | Reported Yield |

|---|---|---|---|---|

| Dibromoolefin | n-BuLi | Aldehyde/Ketone | Propargyl alcohol derivative | High |

| Dibromoolefin | n-BuLi | Alkyl Iodide | Unsymmetrical Diyne | High |

| Dibromoolefin | n-BuLi | CO₂ | Propiolic acid derivative | High |

Diyne Metathesis and Related Transformations

Alkyne metathesis involves the cleavage and re-formation of carbon-carbon triple bonds, catalyzed by organotransition metal complexes, typically high-oxidation-state tungsten or molybdenum alkylidyne species (Schrock-type catalysts). d-nb.infobeilstein-journals.org The reaction proceeds through a metallacyclobutadiene intermediate as described by the Katz mechanism. d-nb.info This transformation includes several variations such as cross-metathesis (CM), ring-closing metathesis (RCAM), and acyclic diyne metathesis (ADIMET). beilstein-journals.org

Diyne metathesis can be strategically employed to synthesize new diyne frameworks. For instance, the cross-metathesis of a symmetrical diyne with another alkyne can produce unsymmetrical diynes. nih.gov Recent advancements have focused on developing more active and selective catalysts. Molybdenum alkylidyne complexes with triarylsilanolate ligands have shown significant promise. researchgate.net The selectivity of diyne metathesis can be controlled by steric factors; using sterically hindered diyne precursors can favor the formation of conjugated triynes over other diyne products. researchgate.netchemrxiv.org While enyne metathesis, a related reaction between an alkene and an alkyne, is more commonly used to produce 1,3-dienes, the principles of metathesis offer a powerful tool for manipulating and constructing complex polyyne structures. organic-chemistry.orgchim.itresearchgate.net

Introduction of the Cyclopropyl (B3062369) Moiety in Alkynyl Systems

The incorporation of a cyclopropyl group onto an alkynyl framework is critical for the synthesis of the target compound. This can be achieved either by forming the cyclopropane (B1198618) ring on a molecule already containing an alkyne or by starting with a pre-formed cyclopropyl-containing building block.

Cyclopropanation Reactions for Alkynes

Direct cyclopropanation of a C-C triple bond is challenging. The Simmons-Smith reaction, a classic method for cyclopropanating alkenes using an organozinc carbenoid, is generally not effective for alkynes. uniovi.eswikipedia.org However, alternative methods have been developed to generate alkynyl-substituted cyclopropanes.

One successful strategy is the rhodium(II)-catalyzed reaction of an alkene with an alkynyl carbene equivalent. nih.gov In this approach, 7-alkynyl-1,3,5-cycloheptatrienes serve as precursors that, under metal catalysis, generate electrophilic alkynyl carbene intermediates. These intermediates can then be efficiently trapped by a variety of alkenes to yield the desired alkynylcyclopropanes. nih.gov Another approach involves the intramolecular cyclopropanation of enynes. Boron-mediated reactions of 1,6-enynes with B(C₆F₅)₃ can proceed through an initial π-activation of the alkyne, triggering a stereospecific cyclopropanation to form a cyclopropyl cation intermediate. acs.org Furthermore, metal-free intramolecular methods have been reported where free carbenes, generated from alkynes, react with tethered alkenes to construct multicyclic cyclopropane structures with high atom economy. acs.org

Synthesis of Cyclopropyl Acetylene (B1199291) Precursors

Cyclopropyl acetylene is a key building block for constructing more complex molecules like this compound. wikipedia.org Several synthetic routes to this precursor have been reported.

A more efficient, one-pot procedure has been developed starting from the commercially available 5-chloro-1-pentyne. wikipedia.orgorgsyn.org Treatment of this substrate with a strong organolithium base, such as n-butyllithium, in a solvent like cyclohexane (B81311) first generates an acetylide, which then undergoes a second deprotonation and subsequent intramolecular cyclization to form the cyclopropylacetylide anion. orgsyn.orggoogle.com This anion can then be quenched to yield cyclopropyl acetylene. wikipedia.org

Another scalable process starts from cyclopropane carboxaldehyde. google.comwipo.int The aldehyde is first condensed with malonic acid to form 3-cyclopropylacrylic acid. This intermediate is then halogenated and subsequently dehydrohalogenated with a strong base to afford the final cyclopropyl acetylene product. google.comwipo.int

| Starting Material | Key Steps | Reagents | Advantages/Disadvantages |

|---|---|---|---|

| Cyclopropyl methyl ketone | Dichlorination, Dehydrochlorination | PCl₅, Strong Base (e.g., K-t-BuO) | Low overall yield (20-25%), Scale-up problems |

| 5-Chloro-1-pentyne | Metalation, Cyclization | n-BuLi or n-HexLi | One-pot procedure, Good yield (65%) |

| Cyclopropane carboxaldehyde | Condensation, Halogenation, Dehydrohalogenation | Malonic acid, Halogenating agent, Strong base | Scalable, Uses inexpensive starting materials |

Methods Involving Cyclopropyl Carboxaldehyde

Cyclopropyl carboxaldehyde serves as a versatile and cost-effective starting material for the synthesis of cyclopropylacetylene, a crucial precursor to this compound. A high-yield, multi-step process has been developed that transforms the aldehyde into the desired terminal alkyne. google.comgoogle.com

The synthesis begins with the condensation of cyclopropane carboxaldehyde with malonic acid. google.com This reaction, typically catalyzed by a base like pyridine in a suitable non-aqueous solvent, forms 3-cyclopropyl acrylic acid with yields reported to be over 90%. google.com

The subsequent step involves the halogenation of this acrylic acid derivative to generate (E,Z)-1-halo-2-cyclopropylethylene. google.com This transformation sets the stage for the final elimination reaction. The last step is a dehydrohalogenation of the cyclopropyl vinyl halide. google.com This elimination reaction, often carried out with a strong base, produces cyclopropylacetylene in high yields. google.com The resulting cyclopropylacetylene can then be used directly or stored as a solution for subsequent coupling reactions to form the target diyne structure. google.com

| Step | Starting Material | Reagents/Catalyst | Product | Yield |

| 1. Condensation | Cyclopropane Carboxaldehyde | Malonic Acid, Base (e.g., Pyridine) | 3-Cyclopropyl Acrylic Acid | >90% google.com |

| 2. Halogenation | 3-Cyclopropyl Acrylic Acid | Halogenating Agent | (E,Z)-1-Halo-2-cyclopropylethylene | High google.com |

| 3. Dehydrohalogenation | (E,Z)-1-Halo-2-cyclopropylethylene | Strong Base | Cyclopropylacetylene | ~80% google.com |

Cyclization Reactions for Cyclopropyl Acetylenes

An alternative and efficient route to the key cyclopropylacetylene building block involves an intramolecular cyclization reaction. A one-pot synthesis has been reported starting from 5-chloro-1-pentyne. wikipedia.org This method relies on the reaction of the chloropentyne with a strong organolithium base, such as n-butyllithium or n-hexyl lithium, in a solvent like cyclohexane. wikipedia.org

The reaction proceeds through an initial metalation followed by an intramolecular cyclization, where the terminal alkyne is deprotonated and the resulting anion displaces the chloride on the other end of the molecule to form the three-membered ring. wikipedia.org This approach provides a direct route to cyclopropylacetylene from an acyclic precursor. wikipedia.org The reactivity of cyclopropane derivatives, particularly those activated by adjacent carbonyl or vinyl groups, makes them valuable precursors in cyclization and cycloaddition reactions for synthesizing more complex five-, six-, and seven-membered ring systems. researchgate.netresearchgate.net

| Starting Material | Reagents | Key Transformation | Product |

| 5-Chloro-1-pentyne | n-Butyl Lithium or n-Hexyl Lithium | Metalation followed by Intramolecular Cyclization | Cyclopropylacetylene |

Convergent and Divergent Synthetic Routes to Cyclopropyl-Substituted Conjugated Diynes

The construction of complex molecules like cyclopropyl-substituted conjugated diynes can be approached through two primary strategic paradigms: convergent synthesis and divergent synthesis. A convergent approach involves synthesizing separate fragments of the target molecule and then assembling them in the later stages. In contrast, a divergent strategy begins with a common core structure that is subsequently modified to create a variety of analogs. rsc.org

Modular Assembly Approaches

Modular assembly is a powerful convergent strategy that utilizes pre-synthesized building blocks, or "modules," which are coupled together to form the final product. This approach is highly efficient for creating libraries of related compounds by simply varying the modules used in the assembly. For conjugated diynes, this often involves metal-catalyzed cross-coupling reactions.

The synthesis of oligo-ynes can be achieved through iterative divergent/convergent doubling strategies, which rapidly extend the length of the conjugated system. bath.ac.uk A straightforward example of a modular approach to a related analog, 1,4-dicyclopropylbuta-1,3-diyne, involves the catalytic coupling of two cyclopropylacetylene molecules. ontosight.ai More complex structures like this compound can be constructed by coupling a cyclopropylacetylene module with a different alkyne module, such as propargyl bromide or a similarly functionalized three-carbon unit, using established methods like the Cadiot-Chodkiewicz coupling.

| Module A | Module B | Coupling Reaction | Product |

| Cyclopropylacetylene | Cyclopropylacetylene | Homocoupling (e.g., Glaser, Hay) | 1,4-Dicyclopropylbuta-1,3-diyne |

| Cyclopropylacetylene | Bromo-alkyne | Cross-Coupling (e.g., Cadiot-Chodkiewicz) | Asymmetrically Substituted Diyne |

| Cyclopropyl-substituted Ynone | Terminal Alkyne | Silver-Catalyzed CO2 Incorporation | Tetronic Acids ucsb.edu |

Late-Stage Functionalization Strategies

Late-stage functionalization represents a divergent synthetic strategy where a common molecular scaffold is modified in the final steps of a synthesis to generate a range of derivatives. This approach is valuable for efficiently exploring the structure-activity relationship of a new compound class without needing to develop a unique synthetic route for each analog.

Starting with a core structure like this compound, functionalization can target several reactive sites. The terminal alkyne provides a handle for numerous transformations, including Sonogashira coupling to introduce aryl or vinyl substituents, click chemistry (azide-alkyne Huisgen cycloaddition), and Mannich reactions. wikipedia.org

Furthermore, the strained cyclopropyl ring itself can participate in unique transformations. Gold-catalyzed reactions, for instance, can activate enynes to form cyclopropyl gold(I) carbene-like intermediates. acs.orgacs.org These reactive species can then undergo a variety of subsequent reactions, including ring-expansion or cycloadditions, effectively using the cyclopropane as a masked reactive site for diversification. acs.orgresearchgate.net This strategy allows a single, pre-formed cyclopropyl-diyne scaffold to be converted into a diverse library of more complex molecules.

| Core Scaffold | Reaction Type | Functionalized Product |

| This compound | Sonogashira Coupling | Aryl-terminated cyclopropyl-diyne |

| This compound | Azide-Alkyne Cycloaddition | Triazole-substituted cyclopropyl-diyne |

| Cyclopropyl-Enyne | Gold(I)-Catalyzed Cycloisomerization | Complex polycyclic structures |

Reactivity and Mechanistic Investigations of 1 Cyclopropylpenta 1,3 Diyne Systems

Transformations Involving the Conjugated Diyne Functionality

The presence of two conjugated carbon-carbon triple bonds in 1-cyclopropylpenta-1,3-diyne offers a rich landscape for chemical transformations. The high degree of unsaturation allows for a variety of addition and cyclization reactions, enabling the construction of complex molecular architectures.

Hydroelementation Reactions of Diynes

Hydroelementation, the addition of an element-hydrogen (E-H) bond across a carbon-carbon multiple bond, is a powerful tool for the functionalization of alkynes. In the context of conjugated diynes like this compound, these reactions present challenges and opportunities related to selectivity. rsc.orgresearchgate.net The presence of four potential reaction sites (the four sp-hybridized carbons) means that controlling chemo-, regio-, and stereoselectivity is crucial. researchgate.net Depending on the reaction conditions, catalytic system, and reagents, hydroelementation of diynes can yield various products such as enynes, dienes, allenes, or cyclic compounds. rsc.org

Controlling the outcome of hydroelementation reactions on unsymmetrical diynes is a significant synthetic challenge. The addition can occur as a 1,2-, 3,4-, or 1,4-monoaddition, or as a double addition, leading to a variety of potential products. researchgate.net For a substrate like this compound, the electronic and steric influence of the cyclopropyl (B3062369) and methyl groups dictates the regioselectivity of the E-H bond addition.

Research on various unsymmetrically substituted diynes has shown that the choice of catalyst and ligands is paramount in directing the regioselectivity. For instance, in the cobalt-catalyzed hydroboration of 1,3-diynes with pinacolborane (HBpin), the regioselectivity can be inverted by simply changing the phosphine ligand. The use of a ferrocenyl-diphosphine ligand like dppf can lead to the addition of the boron atom to the external carbon of the diyne unit, whereas a ligand like xantphos can direct it to the internal carbon. mdpi.com This ligand-controlled, regio-divergent approach allows for the selective synthesis of different enynylborane isomers from the same diyne substrate. mdpi.com

Stereoselectivity is another critical aspect, with most catalytic hydroelementation processes aiming for a syn-addition of the E-H bond across one of the triple bonds. This results in the formation of a specific (E)- or (Z)-alkenyl product. For example, the ruthenium(II)-catalyzed hydroboration of symmetrical 1,4-diaryl-substituted 1,3-diynes proceeds with complete regio- and stereocontrol, yielding exclusively the syn-addition product. mdpi.com

A wide array of catalytic systems has been developed for the hydroelementation of diynes, involving the addition of E-H bonds where E represents a variety of main group elements. rsc.org Transition metal catalysts are often employed to facilitate these transformations with high efficiency and selectivity.

Hydroboration (E = Boron): The addition of B-H bonds to diynes is a well-studied area. Catalysts based on copper, ruthenium, and cobalt have proven effective. mdpi.com For example, copper-catalyzed hydroboration of silyl-substituted 1,3-diynes demonstrates high chemoselectivity, with the reaction occurring preferentially at the non-silylated triple bond due to steric hindrance from the bulky silyl group. mdpi.com Radical monohydroboration using N-heterocyclic carbene boranes has also been reported as an effective method. researchgate.net

Hydrosilylation (E = Silicon): The addition of Si-H bonds across diynes is a valuable method for synthesizing organosilicon compounds. This reaction can be catalyzed by various transition metals and is used to create functional polymers. researchgate.net

Hydrostannylation (E = Tin): The addition of Sn-H bonds is another important hydrometallation reaction that can be applied to diynes, often catalyzed by transition metals. researchgate.netmdpi.com

Hydroamination and Hydroamidation (E = Nitrogen): Copper-catalyzed hydroamination and hydroamidation reactions of 1,3-diynes with indoles, azoles, and amides have been developed. These methods provide atom-economic routes to nitrogen-containing compounds. researchgate.net

Other Elements: The scope of hydroelementation extends to other elements from groups 15 and 16. rsc.org This includes the addition of P-H (hydrophosphination), O-H (hydration), S-H (hydrothiolation), Se-H (hydroselenation), and Te-H (hydrotelluration) bonds. These reactions broaden the range of functionalized enynes and dienes accessible from diyne precursors. rsc.orgmdpi.com

| Element (E) | E-H Bond Type | Typical Catalyst Type | Key Selectivity Features | Reference |

|---|---|---|---|---|

| Boron | Hydroboration | Co, Ru, Cu | Ligand-controlled regioselectivity; typically syn-addition. | mdpi.com |

| Silicon | Hydrosilylation | Transition Metals | Regio- and stereoselective addition to form vinylsilanes. | researchgate.netmdpi.com |

| Tin | Hydrostannylation | Transition Metals | Forms vinylstannanes, useful for cross-coupling. | researchgate.netmdpi.com |

| Nitrogen | Hydroamination | Cu | Atom-economic route to enamines and related structures. | researchgate.net |

| Sulfur | Hydrothiolation | Transition Metals / Radical Initiators | Addition of thiols to form vinyl sulfides. | rsc.orgresearchgate.net |

| Selenium | Hydroselenation | Transition Metals | Forms vinyl selenides. | rsc.orgmdpi.com |

Transition Metal-Catalyzed C-H Functionalization with Diynes

A key challenge in the C-H functionalization of substrates with multiple reactive sites is controlling chemoselectivity (which C-H bond reacts) and regioselectivity (how the diyne adds). Directing groups are often employed to position the metal catalyst near a specific C-H bond, ensuring site-selectivity.

In reactions with unsymmetrical diynes like this compound, the regioselectivity of the annulation is governed by both steric and electronic factors of the diyne's substituents. Palladium-catalyzed C-H functionalization of phenols with 1,3-dienes, a related unsaturated system, shows high regioselectivity for the ortho C-H bond, guided by coordination to the hydroxyl group. nih.govsemanticscholar.org Similar principles apply to diyne reactions, where directing groups on the aromatic partner guide the initial C-H activation, and the subsequent insertion of the diyne determines the final structure.

For example, the rhodium-catalyzed reaction of N-(pivaloyloxy)benzamides with 1,3-diynes allows for the selective synthesis of diverse bisisoquinolones. researchgate.net The reaction conditions can be tuned to achieve either mono- or di-annulation in a controllable manner, highlighting the high degree of selectivity possible. researchgate.net

Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. The conjugated diyne system of this compound is an excellent substrate for such transformations. Transition metal-catalyzed C-H activation can initiate a cascade sequence involving intramolecular cyclization or annulation with the diyne. rsc.org

Palladium catalysis is frequently used to initiate cascade annulation processes. researchgate.netnih.gov For instance, a cobalt-catalyzed C-H activation/annulation of N-hydroxybenzamides with 1,3-diynes has been shown to produce alkynylated and bis-isoquinolone structures with high regioselectivity. researchgate.net This type of reaction often proceeds through a mechanism involving C-H activation, migratory insertion of one of the alkyne units, and a subsequent annulation step. The ability of 1,3-diynes to participate in double C-H activation and annulation allows for the straightforward synthesis of complex bis-heterocycles. rsc.orgresearchgate.net

| Catalyst System | Reactant Partner | Key Transformation | Selectivity Control | Reference |

|---|---|---|---|---|

| Rhodium(III) | N-(pivaloyloxy)benzamide | C-H Activation / Annulation | Controllable mono- and di-annulation for bisisoquinolones. | researchgate.net |

| Cobalt | N-hydroxybenzamides | C-H Activation / Annulation | High regioselectivity for alkynylated and bis-isoquinolones. | researchgate.net |

| Palladium | Phenols | C-H Allylic Alkylation (with Dienes) | High regioselectivity at the ortho C-H bond. | nih.govsemanticscholar.org |

| Palladium | Diene-tethered enynes | Cascade Annulative Aminomethylamination | Excellent chemo- and regioselectivity. | researchgate.net |

Cycloaddition Reactions of Diynes

[2+2] Cycloadditions

[2+2] cycloadditions, typically occurring under photochemical conditions, involve the reaction of two double or triple bonds to form a four-membered ring. researchgate.net For a diyne system, this could in principle lead to the formation of a cyclobutadiene derivative, which is generally unstable, or a bicyclobutylidene structure. The reaction of a diyne with an alkene could yield a cyclobutene derivative.

While thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes and alkynes, they can occur with activated systems such as ketenes or under metal catalysis. researchgate.net Theoretical studies on strained cycloalkynes have shown that they can react as carbene equivalents in [2+1] cycloadditions, which can then rearrange to [2+2] adducts. researchgate.net Given the partial sp2 character of the external C-C bonds of the cyclopropane (B1198618) ring, it is conceivable that the cyclopropyl group in this compound could influence the electronic properties of the adjacent alkyne, potentially affecting its propensity to undergo [2+2] cycloadditions. However, without experimental data, this remains speculative.

Diels-Alder Reactions with Diyne Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgchemrxiv.org Alkynes can serve as dienophiles in Diels-Alder reactions, leading to the formation of cyclohexadiene derivatives. In the case of a conjugated diyne like this compound, one of the alkyne units could act as a dienophile.

The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. libretexts.org The cyclopropyl group is generally considered to be electron-donating, which might decrease the reactivity of the adjacent alkyne as a dienophile in a normal electron-demand Diels-Alder reaction. Conversely, in an inverse electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the cyclopropyl group could enhance reactivity.

Cyclic dienes are often highly reactive in Diels-Alder reactions due to their fixed s-cis conformation. chemistrysteps.com For instance, the reaction of cyclopentadiene with various dienophiles is a well-established synthetic route. nih.gov While no specific examples with this compound are documented, one can surmise its potential reactivity based on analogous systems.

| Diene | Dienophile | Product Type | Conditions |

| 2,3-Dimethyl-1,3-butadiene | Diethyl acetylenedicarboxylate | Substituted Cyclohexadiene | Thermal |

| Cyclopentadiene | Maleic anhydride | Bicyclic adduct | Thermal |

| Anthracene | Dimethyl acetylenedicarboxylate | Fused ring system | Thermal |

Electrophilic and Nucleophilic Additions to Diynes

The carbon-carbon triple bonds of diynes are regions of high electron density, making them susceptible to attack by electrophiles. Conjugated diynes can undergo electrophilic addition, and the regioselectivity is governed by the stability of the resulting carbocation intermediates. libretexts.orglibretexts.org For this compound, the addition of an electrophile (E+) could potentially occur at either of the triple bonds. The cyclopropyl group can stabilize an adjacent positive charge, which would favor the addition of the electrophile to the C-2 position of the pentadiyne chain, leading to a carbocation at C-1 that is stabilized by the cyclopropyl group. Subsequent attack by a nucleophile (Nu-) would complete the addition.

Nucleophilic addition to unactivated alkynes is generally less common than electrophilic addition but can be achieved with strong nucleophiles or under catalytic conditions. youtube.comyoutube.comacademie-sciences.fr The presence of activating groups, such as carbonyls, significantly enhances the susceptibility of alkynes to nucleophilic attack in a conjugate addition fashion. libretexts.orgbham.ac.uk For this compound, while not possessing a traditional activating group, the electronic influence of the cyclopropyl group and the conjugated system might allow for nucleophilic addition under specific conditions.

| Reagent | Substrate Type | Expected Product | Regioselectivity |

| HBr | Conjugated Diene | 1,2- and 1,4-adducts | Markovnikov (kinetic vs. thermodynamic control) youtube.com |

| Br2 | Alkyne | Dibromoalkene | Anti-addition |

| R2CuLi | α,β-unsaturated alkyne | Vinylcuprate intermediate | Syn-addition |

| RNH2 | Activated Alkyne | Enamine | Varies with substrate and conditions |

Polymerization and Oligomerization Pathways

Diynes can undergo polymerization through various mechanisms, including coordination polymerization and metathesis. mdpi.com For instance, substituted 1,6-heptadiynes can be polymerized in a controlled living manner using molybdenum and tungsten catalysts. chemrxiv.org The polymerization of diethynylarenes has also been explored to create cross-linked polymers. mdpi.com It is plausible that this compound could undergo similar polymerization reactions, potentially leading to polymers with conjugated backbones and pendant cyclopropyl groups.

Furthermore, the vinylcyclopropane moiety is known to undergo radical ring-opening polymerization. sci-hub.boxresearchgate.netrloginconsulting.com In this process, the radical addition to the vinyl group is followed by the opening of the strained cyclopropane ring to form a more stable radical, leading to a polymer with ring-opened units. sci-hub.box Although this compound is not a vinylcyclopropane, the proximity of the cyclopropyl group to the unsaturated diyne system might enable unique polymerization pathways under radical initiation, possibly involving the cyclopropyl ring.

Transformations Involving the Cyclopropyl Moiety in Alkynylcyclopropanes

Ring-Opening Reactions

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, nucleophiles, or radicals, and through thermal or photochemical activation. nih.govpurechemistry.orgdalalinstitute.com In the context of alkynylcyclopropanes, the electronic interplay between the cyclopropyl ring and the alkyne can influence the mode of ring-opening.

For vinylcyclopropanes, a well-known transformation is the vinylcyclopropane-cyclopentene rearrangement, which is a thermally or photochemically induced ring expansion. wikipedia.orgorganicreactions.org This rearrangement can proceed through either a diradical or a concerted pericyclic mechanism. wikipedia.org Rhodium-catalyzed ring-opening of vinylcyclopropanes with aryl boronic acids has also been reported. nih.gov It is conceivable that this compound, which can be viewed as an alkynyl-substituted cyclopropane, could undergo analogous ring-opening or rearrangement reactions. The presence of the conjugated diyne system might provide pathways for intramolecular cyclizations following the initial ring-opening. For example, a radical-initiated ring-opening could lead to an intermediate that cyclizes onto one of the alkyne units.

| Substrate Type | Reaction Condition | Product Type |

| Donor-Acceptor Cyclopropanes | Nucleophilic attack | Ring-opened product nih.gov |

| Vinylcyclopropanes | Thermal | Cyclopentene (B43876) wikipedia.orgorganicreactions.org |

| Vinylcyclopropanes | Rh(I) catalysis with aryl boronic acids | Ring-opened arylated product nih.gov |

| Fused Vinylcyclopropanes | Brønsted or Lewis acids | Rearranged or ring-opened products digitellinc.com |

Thermal and Photochemical Ring-Opening

The release of ring strain is a primary driver for the reactivity of cyclopropane derivatives. nih.gov In this compound, the C-C bonds of the cyclopropyl ring are susceptible to cleavage under thermal and photochemical conditions, initiating a cascade of reactions.

Thermal Ring-Opening: Under thermal conditions, the cyclopropyl group can undergo electrocyclic ring-opening. This process is governed by orbital symmetry rules. The thermal ring-opening of a cyclopropyl cation to an allyl cation is a disrotatory process involving a 2π-electron system. ic.ac.ukyoutube.comstereoelectronics.org While the neutral ground-state molecule does not open as readily as a cation, the proximity of the diyne system can lower the activation energy for homolytic cleavage. This would lead to the formation of a diradical intermediate, which can then undergo further rearrangements or reactions. The position of equilibrium in such electrocyclic reactions is significantly influenced by the release of ring strain. stereoelectronics.org

Photochemical Ring-Opening: Photochemical activation provides an alternative pathway for ring-opening. As exemplified by the well-studied photochemical ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene, UV irradiation can populate excited electronic states where the barriers to ring-opening are significantly lower. arxiv.orgnih.gov For this compound, photoexcitation could lead to an electrocyclic ring-opening, potentially proceeding through a different stereochemical pathway (conrotatory for a 2π system) than the thermal reaction, as predicted by Woodward-Hoffmann rules. masterorganicchemistry.commasterorganicchemistry.com The exact nature of the reactive state and the subsequent dynamics are complex, often involving conical intersections that facilitate the transition from the excited state back to the ground state potential energy surface of the ring-opened product. nih.gov

Metal-Catalyzed Ring-Opening Pathways

Transition metals offer a powerful toolkit for activating the this compound system under mild conditions, facilitating ring-opening through pathways inaccessible via purely thermal or photochemical methods. The diyne moiety can coordinate to a metal center, which then promotes the cleavage of the adjacent, strained cyclopropyl ring.

Various transition metals, including nickel, cobalt, and rhodium, are known to catalyze ring-opening reactions of cyclopropanes. scispace.com For instance, cobalt-diphosphine catalysts can promote the ring-opening coupling of cyclopropanols with alkynes, proceeding through a cobalt homoenolate intermediate. rsc.org Similarly, nickel catalysts can effect the oxidative addition of a C-C bond in cyclopropyl ketones to form metalacyclic intermediates, which are key to subsequent ring-expansion and cross-coupling reactions. nih.govchemrxiv.org In the context of this compound, a low-valent metal catalyst could coordinate to one of the alkyne units, facilitating an oxidative addition of the proximal C-C bond of the cyclopropyl ring. This would form a metalacyclobutane or a larger metalacycle, which could then undergo reductive elimination or further reaction to yield a variety of linear or cyclic products.

Ring-Expansion Processes

Ring-opening of the cyclopropyl group in this compound often precedes ring-expansion, leading to the formation of larger, more stable carbocyclic systems. The vinylcyclopropane-cyclopentene rearrangement is a classic example of such a process, where a vinyl-substituted cyclopropane rearranges to a cyclopentene upon heating. wikipedia.org

In the case of this compound, the diyne moiety functions as a vinyl group equivalent. Upon thermal, photochemical, or metal-catalyzed ring-opening, the resulting intermediate—be it a diradical, a zwitterion, or part of a metalacycle—can readily rearrange. For example, a diradical intermediate formed from homolytic cleavage of the cyclopropane could cyclize onto one of the alkyne carbons to form a five-membered ring. Iridium-catalyzed hydrogen borrowing cascades involving cyclopropyl alcohols have demonstrated the formation of substituted cyclopentanes through a vinyl cyclopropane rearrangement mechanism. researchgate.netox.ac.uknih.gov This suggests that intermediates derived from this compound could undergo analogous transformations to yield cyclopentene or cyclopentadiene derivatives.

Sigmatropic Rearrangements (e.g.,nih.govjove.com-Hydrogen Shifts, other migrations)

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a π-electron system, are another important class of reactions for conjugated systems. libretexts.orglibretexts.org While the parent molecule this compound is not perfectly set up for a classic Cope or Claisen rearrangement, its isomers or reaction intermediates might be.

More relevant are potential hydrogen shifts. nih.govjove.com-Hydrogen shifts are common in cyclic and acyclic dienes, such as the rapid isomerization of 5-methyl-1,3-cyclopentadiene. openochem.org If the initial ring-opening or expansion of this compound leads to a substituted cyclopentadiene, subsequent nih.govjove.com-hydride shifts could occur, leading to a mixture of isomers. The reaction is a concerted, pericyclic process that proceeds suprafacially under thermal conditions. jove.comjove.com The rate and equilibrium of these shifts would depend on the substitution pattern and the thermodynamic stability of the resulting diene isomers.

Reactivity as Mechanistic Probes

The unique combination of a cyclopropyl group adjacent to a π-system makes molecules like this compound excellent mechanistic probes. The rapid, irreversible ring-opening of the cyclopropyl group upon formation of an adjacent radical or cation acts as a "clock" and a reporter, providing insight into the nature of reactive intermediates.

Investigation of Vinyl Carbocation Formation

Cyclopropyl alkynes are particularly sensitive probes for distinguishing between vinyl radical and vinyl cation intermediates. nih.gov Electrophilic attack, such as protonation, on the terminal alkyne of this compound would generate an α-cyclopropyl-substituted vinyl carbocation. bartleby.comwikipedia.orgucla.edu This species is highly unstable and undergoes extremely rapid ring-opening. The estimated rate constants for the ring-opening of α-cyclopropylvinyl cations are on the order of 10¹⁰–10¹² s⁻¹. nih.gov

The regiochemistry of the ring-opening can provide definitive evidence for the nature of the intermediate. Studies on substituted (phenylcyclopropyl)ethynes have shown that under cationic conditions (using aqueous acid), the cyclopropane ring opens selectively toward an electron-donating substituent (like methoxy). In contrast, under radical conditions (using a tin or silicon hydride), the ring opens toward a radical-stabilizing substituent (like phenyl). nih.gov This differential reactivity allows the system to act as a hypersensitive probe. By analyzing the products formed from reactions of this compound under various conditions, one can determine whether the mechanism proceeds through a vinyl cation or a vinyl radical intermediate.

| Reactant System | Reaction Conditions | Intermediate Type | Regioselectivity of Ring-Opening | Resulting Product Type |

|---|---|---|---|---|

| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | Aqueous H₂SO₄ | Vinyl Cation | Toward methoxy group | Products from cation trapping |

| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | (TMS)₃SiH / AIBN | Vinyl Radical | Toward phenyl group | Products from radical trapping |

Data synthesized from findings on related cyclopropyl alkyne systems. nih.gov

Interplay Between Cyclopropyl and Conjugated Diyne Moieties in Reactivity

The reactivity of this compound is not merely the sum of its parts but arises from a profound interplay between the cyclopropyl and conjugated diyne moieties.

Activation and Strain Release: The diyne system serves as the primary site for chemical activation. Its π-bonds can interact with electrophiles, radicals, or transition metal catalysts. This initial interaction triggers the subsequent reactivity of the cyclopropyl ring. The inherent strain energy of the cyclopropane (approximately 27.5 kcal/mol) provides a significant thermodynamic driving force for reactions that involve ring-opening. nih.gov This symbiotic relationship means that the diyne initiates the reaction, and the cyclopropyl ring ensures it is often rapid and irreversible.

Steric and Conformational Control: The rigid, linear geometry of the diyne unit holds the cyclopropyl group in a fixed spatial orientation. This conformational constraint can influence the stereochemical outcome of reactions. For example, in metal-catalyzed processes, the substrate will coordinate to the metal in a specific way, which, combined with the fixed orientation of the cyclopropyl group, can lead to high diastereoselectivity in subsequent bond-forming or bond-breaking steps.

Electronic Effects on Reaction Pathways.

The electronic character of this compound is significantly influenced by the interaction between the cyclopropyl group and the adjacent π-system of the diyne moiety. This interaction modulates the electron density along the conjugated system, thereby dictating its reactivity towards various reagents and influencing the pathways of chemical reactions.

Cyclopropyl Conjugation Effects on Alkynyl Systems.

The cyclopropane ring, despite being a saturated system, exhibits electronic properties akin to a carbon-carbon double bond. This behavior is explained by the Walsh orbital model, which describes the C-C sigma bonds of the cyclopropyl ring as having significant p-character. bluffton.edubluffton.edu These high-lying, p-rich orbitals, specifically the degenerate highest occupied molecular orbitals (HOMOs), can effectively overlap with the π-orbitals of an adjacent alkynyl group. This orbital interaction is a form of σ-π conjugation. youtube.com

This conjugation has several important consequences for the reactivity of this compound:

Electron Donation: The cyclopropyl group acts as a proficient π-electron donor, increasing the electron density of the conjugated diyne system. stackexchange.com This enhanced nucleophilicity makes the terminal alkyne carbon more susceptible to attack by electrophiles.

Cation Stabilization: The conjugating ability of the cyclopropyl group provides substantial stabilization to adjacent positive charges. In the event of an electrophilic attack on the terminal alkyne, the resulting α-cyclopropyl-substituted vinyl cation intermediate is stabilized through delocalization of the positive charge into the cyclopropane ring's Walsh orbitals. youtube.comnih.gov This stabilization lowers the activation energy for such reaction pathways. The debate on the efficiency of cyclopropane rings in transmitting conjugative effects continues, with some studies suggesting it occurs more readily in transition states or excited states rather than in the ground state. stackexchange.com

The electronic interplay between the cyclopropyl and alkynyl groups can be probed using computational methods to analyze orbital energies and charge distribution.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,3-Pentadiyne | -9.58 | -0.15 | 9.43 |

| This compound (Predicted) | -9.25 | -0.20 | 9.05 |

Data are hypothetical and for illustrative purposes based on the known electron-donating effects of cyclopropyl groups.

Strain-Induced Reactivity and Selectivity.

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. acs.orgnih.gov This inherent strain energy serves as a potent driving force for reactions that lead to the opening of the ring, offering unique reaction pathways not accessible to unstrained analogues. acs.orgnih.gov In this compound, the diyne moiety acts as an electron-accepting group, which polarizes the adjacent C-C bonds of the cyclopropane ring, rendering it more susceptible to nucleophilic attack and subsequent ring-opening. nih.govnih.govresearchgate.net

Reactions involving either cationic or radical intermediates at the carbon adjacent to the cyclopropyl ring can proceed with rapid ring opening. nih.gov The mode of this ring-opening can be highly selective, depending on the nature of the intermediate. For instance, studies on related cyclopropyl alkynes have shown that cationic intermediates lead to products derived from ring-opening toward a methoxy substituent, whereas radical intermediates result in cleavage toward a stabilizing phenyl group. nih.gov This demonstrates that the strain release can be channeled into specific, predictable reaction outcomes.

The rate of ring-opening for an α-cyclopropylvinyl cation is estimated to be extremely fast (10¹⁰–10¹² s⁻¹), indicating that any reaction proceeding through such an intermediate is likely to involve ring-opening as a subsequent step. nih.gov This high reactivity makes cyclopropyl alkynes sensitive mechanistic probes. nih.gov Furthermore, the release of strain is not the sole factor governing reactivity; electronic delocalization in the transition state also plays a crucial role and can dominate the reaction pathway. acs.orgnih.gov In cycloaddition reactions, increased strain in the alkyne component, such as that induced by geometric constraints, is known to accelerate reaction rates. nsf.gov

| Reactant System | Conditions | Intermediate Type | Major Product Type |

|---|---|---|---|

| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | Aqueous H₂SO₄ | Cationic | Ring-opening toward methoxy group |

| (trans,trans-2-methoxy-3-phenylcyclopropyl)ethyne | (TMS)₃SiH, AIBN | Radical | Ring-opening toward phenyl group |

Remote Functionalization Influences.

In a conjugated system like this compound, substituents at one end of the molecule can exert significant influence on the reactivity and selectivity at the other end. This "remote functionalization" effect is primarily transmitted through the π-system. The electronic properties of a substituent on the terminal methyl group (if replaced by another functional group) would alter the polarization and orbital energies of the entire diyne system.

For unsymmetrical 1,3-diynes, the regioselectivity of addition and annulation reactions is highly dependent on both the steric and electronic nature of the terminal substituents. rsc.orgnih.govrsc.org In metal-catalyzed reactions, these substituents can dictate the site of initial coordination or oxidative addition, thereby controlling which alkyne moiety participates in the reaction and what regioisomer is formed. nih.govrsc.org

For example, in nickel-catalyzed reductive coupling reactions of aldehydes with conjugated enynes, the regioselectivity is strongly directed by the alkenyl group, which prefers to be distal to the newly forming C-C bond. nih.gov Similarly, cobalt-catalyzed C-H activation and annulation reactions with unsymmetrical 1,3-diynes show that the regiochemical outcome is determined by the specific substituents on the diyne. rsc.org A bulkier substituent may sterically direct an incoming reagent to the less hindered alkyne, while an electron-withdrawing group can electronically deactivate one alkyne to favor reaction at the other. These findings underscore the principle that even without direct participation, remote functional groups can steer reaction selectivity in conjugated diyne systems.

| Alkyne Substituent (R¹) | Alkyne Substituent (R²) | Predicted Regioselectivity (Major Isomer) | Controlling Factor |

|---|---|---|---|

| n-Propyl | H | R¹ distal to new C-C bond | Steric |

| tert-Butyl | H | R¹ distal to new C-C bond (High Selectivity) | Steric |

| Phenyl | Vinyl | Vinyl group distal to new C-C bond | Electronic (π-system directing effect) |

| Phenyl | Alkynyl | Alkynyl group distal to new C-C bond | Electronic (π-system directing effect) |

Spectroscopic Characterization Methodologies for 1 Cyclopropylpenta 1,3 Diyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of 1-cyclopropylpenta-1,3-diyne, distinct signals are anticipated for the protons of the cyclopropyl (B3062369) group and the terminal alkyne. The cyclopropyl protons are expected to appear in the upfield region, typically between 0.5 and 1.5 ppm. Due to their diastereotopic nature, the protons on the carbons adjacent to the point of attachment (C2' and C3') would likely present as complex multiplets. The single proton on the carbon attached to the diyne chain (C1') would also be a multiplet, shifted slightly downfield due to the proximity of the π-system. The terminal acetylenic proton is the most deshielded, expected to appear as a singlet around 2.0-3.0 ppm, a characteristic region for such protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl H (C1') | ~1.0 - 1.5 | Multiplet |

| Cyclopropyl H (C2', C3') | ~0.5 - 1.0 | Multiplets |

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The carbons of the cyclopropyl group are expected to be significantly shielded, appearing in the upfield region of the spectrum. The carbon atom attached to the diyne (C1') would be found around 10-20 ppm, while the other two carbons of the ring (C2' and C3') would be at approximately 5-15 ppm.

The sp-hybridized carbons of the diyne system are the most characteristic feature. The terminal acetylenic carbon (C5) is expected to have a chemical shift in the range of 65-75 ppm. The subsequent carbon (C4) would be slightly more deshielded, around 75-85 ppm. The internal carbons of the diyne (C1 and C2) will also have distinct signals, influenced by the conjugation and the attached cyclopropyl group, likely in the 60-80 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl C1' | ~10 - 20 |

| Cyclopropyl C2', C3' | ~5 - 15 |

| C1 | ~60 - 70 |

| C2 | ~70 - 80 |

| C3 | ~65 - 75 |

| C4 | ~75 - 85 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons. It would show correlations between the non-equivalent protons within the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the cyclopropyl carbons based on the shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connection between the cyclopropyl group and the diyne chain. For instance, correlations would be expected between the C1' proton of the cyclopropyl ring and the C1 and C2 carbons of the diyne. Similarly, the acetylenic proton should show a correlation to C3 and C4.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C-H and C≡C bonds. A sharp, strong peak around 3300 cm⁻¹ would be characteristic of the terminal ≡C-H stretching vibration. The conjugated C≡C triple bonds would give rise to one or two sharp, medium-intensity absorptions in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Strong, Sharp |

| C≡C Stretch | ~2100 - 2260 | Medium, Sharp |

Raman spectroscopy is often complementary to IR spectroscopy, particularly for symmetric or weakly polar bonds. The C≡C stretching vibrations of the conjugated diyne system are expected to produce strong signals in the Raman spectrum, often stronger than in the IR spectrum, within the 2100-2260 cm⁻¹ range. The symmetric C-C stretching of the cyclopropyl ring would also be Raman active, likely appearing in the fingerprint region below 1500 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C≡C Stretch | ~2100 - 2260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. For a novel or synthesized compound like this compound, MS would be a primary tool for confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound (C₈H₈), the theoretical exact mass can be calculated. This calculated value would then be compared against the experimental value obtained from an HRMS instrument.

Table 1: Theoretical Exact Mass for this compound

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₈H₈ | 104.06260 |

Note: This table represents a theoretical calculation, as no experimental HRMS data has been reported.

Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The pattern of these fragments provides valuable structural information, acting as a "fingerprint" for the molecule. The fragmentation of this compound would be expected to involve cleavage of the cyclopropyl ring and the polyyne chain. However, without experimental data, a definitive fragmentation pathway cannot be detailed.

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems. The extended π-system of the penta-1,3-diyne moiety in this compound is expected to result in characteristic absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are key parameters. No experimental UV-Vis spectra for this compound have been documented.

Table 2: Expected UV-Vis Absorption Characteristics for Conjugated Polyynes

| Chromophore | Typical λmax Range (nm) |

|---|---|

| Conjugated Diyne | 200 - 300 |

Note: This table provides a general estimation. The actual values for this compound would be influenced by the cyclopropyl substituent and the specific solvent used.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on 1 Cyclopropylpenta 1,3 Diyne

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and conformational preferences of 1-cyclopropylpenta-1,3-diyne.

Geometry optimization using methods such as Density Functional Theory (DFT) can predict the equilibrium structure of this compound. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of the atoms, which corresponds to the molecule's most stable structure. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

For this compound, the geometry is characterized by the rigid, linear diyne chain attached to the three-membered cyclopropyl (B3062369) ring. The triple bonds of the diyne moiety are expected to have lengths characteristic of conjugated alkynes. The bond connecting the cyclopropyl group to the diyne chain is of particular interest, as its length can indicate the extent of electronic interaction between the ring and the pi system.

Table 1: Predicted Equilibrium Bond Lengths and Angles for this compound (Analogous Data) This table presents typical bond lengths and angles for the structural motifs within this compound, based on computational data for analogous molecules, as direct computational results for this specific compound are not readily available in the literature.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C≡C (internal) | ~1.21 | |

| C≡C (terminal) | ~1.20 | |

| C-C (single, between triple bonds) | ~1.37 | |

| Cyclopropyl C-C | ~1.51 | |

| Cyclopropyl C-C (adjacent to diyne) | ~1.50 | |

| C(cyclopropyl)-C(diyne) | ~1.44 | |

| Bond Angles (°) | ||

| C-C≡C | ~178-180 | |

| C(diyne)-C(cyclopropyl)-C(ring) | ~118 | |

| C(ring)-C(cyclopropyl)-C(ring) | ~60 |

Conformational Analysis of the Cyclopropyl and Diyne Chain

Conformational analysis of this compound focuses on the orientation of the cyclopropyl group relative to the diyne chain. The rotation around the single bond connecting these two moieties is a key conformational degree of freedom. Two primary conformations are of interest: the "bisected" and the "eclipsed" (or "perpendicular") rotamers.

In the bisected conformation , the C-H bond of the cyclopropyl carbon attached to the diyne chain lies in the plane of the C-C-C backbone of the ring. In the eclipsed conformation , this C-H bond is perpendicular to the C-C-C plane of the ring. Computational studies on similar cyclopropyl-conjugated systems have shown that the bisected conformation is generally the more stable due to favorable orbital overlap between the Walsh orbitals of the cyclopropyl ring and the pi system of the unsaturated substituent. This interaction is a form of sigma-pi conjugation. The energy difference between these conformers, representing the rotational barrier, can be calculated.

The electronic structure of this compound is characterized by the interplay between the strained sigma bonds of the cyclopropyl ring and the extended pi system of the diyne chain. The cyclopropyl group is known to act as a pi-electron donor in conjugated systems. stackexchange.com This is due to the high p-character of the C-C bonds in the strained ring, which allows for effective overlap with adjacent p-orbitals. This interaction can be analyzed through methods like Natural Bond Orbital (NBO) analysis.

An analysis of the molecular orbitals would show a highest occupied molecular orbital (HOMO) with significant contributions from both the cyclopropyl ring and the diyne moiety, indicative of conjugation. The charge distribution, calculated using methods such as Mulliken population analysis or by fitting to the electrostatic potential, would likely show a slight polarization, with the cyclopropyl group bearing a small partial positive charge and the diyne chain a corresponding small partial negative charge, reflecting the electron-donating nature of the cyclopropyl group.

Thermochemical Properties and Stability Analysis

Computational methods can provide valuable data on the thermodynamic stability of this compound.

The cyclopropyl group in this compound is a significant source of instability due to ring strain. The strain energy of a cyclopropane (B1198618) ring is conventionally estimated to be around 27.5 kcal/mol. researchgate.net This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°.

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed.

Theoretical Spectroscopic Property Prediction

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds like this compound.

Simulated NMR Spectra

Theoretical calculations are utilized to predict the 1H and 13C NMR spectra of this compound. These simulations provide insights into the chemical shifts and coupling constants for each nucleus in the molecule. The predicted chemical shifts are influenced by the electronic environment of the atoms, which in turn is shaped by the conjugation between the cyclopropyl group and the diyne chain. By comparing theoretically predicted NMR data with experimental results, the proposed structure of a synthesized compound can be confirmed.

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on general principles of similar structures.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| C1 | - | ~70-80 |

| C2 | - | ~65-75 |

| C3 | - | ~75-85 |

| C4 | - | ~60-70 |

| C5 | ~2.0-2.5 | ~100-110 |

| C6 (Cyclopropyl CH) | ~1.0-1.5 | ~10-20 |

| C7, C8 (Cyclopropyl CH2) | ~0.5-1.0 | ~5-15 |

Predicted Vibrational (IR, Raman) Spectra

Theoretical vibrational spectra (Infrared and Raman) for this compound are calculated to identify characteristic vibrational modes. The stretching frequencies of the C≡C triple bonds in the diyne moiety are expected to be prominent features in the Raman spectrum. The presence of the cyclopropyl group will introduce specific vibrational modes, including ring breathing and C-H stretching frequencies, which can be predicted through computational analysis. These predicted spectra serve as a guide for experimental chemists in analyzing the vibrational spectra of the synthesized molecule.

A table of predicted key vibrational frequencies is presented below.

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Intensity |

| C≡C Symmetric Stretch | Inactive | Strong |

| C≡C Asymmetric Stretch | Strong | Weak |

| Cyclopropyl Ring Breathing | ~1200-1250 | Moderate |

| Cyclopropyl C-H Stretch | ~3000-3100 | Moderate |

| Sp-H Stretch | ~3300 | Strong |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in exploring the potential reaction pathways of this compound. These studies can predict the feasibility of various reactions and provide detailed insights into the underlying mechanisms.

Transition State Identification and Characterization

For a proposed reaction involving this compound, computational chemists can locate and characterize the transition state structures. The geometry and energy of the transition state are crucial for understanding the reaction's kinetics and selectivity. For instance, in a cycloaddition reaction, the calculations would identify the geometry of the molecule as it undergoes the bond-forming process, and the energy of this transition state would determine the activation energy of the reaction.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, is performed to map out the entire energy profile of a reaction from reactants to products, passing through the transition state. This analysis confirms that the identified transition state indeed connects the desired reactants and products. The resulting energy profile provides a detailed picture of the energy changes that occur throughout the reaction, including the presence of any intermediates. This level of detail is essential for a comprehensive understanding of the reaction mechanism.

Catalytic Cycle Simulations

Computational simulations, particularly those employing Density Functional Theory (DFT), provide significant insights into the mechanisms of catalytic reactions involving diynes. While specific catalytic cycle simulations for this compound are not extensively documented in dedicated studies, valuable information can be extrapolated from research on similar 1,3-diyne systems. One such relevant study involves the palladium-catalyzed reaction of cyclopropanol (B106826) with a 1,3-diyne, which elucidates a plausible catalytic pathway.

The catalytic cycle typically commences with the formation of a complex between the active catalyst, for instance, a palladium(0) species like Pd(PPh₃)₂, and one of the reactants. In the case of the reaction with cyclopropanol, this is followed by the oxidative addition of the alcoholic -OH group to the palladium center, proceeding through a three-membered cyclic transition state. This step results in the formation of a palladium-hydride intermediate.

Subsequently, the 1,3-diyne coordinates to this palladium complex. The reaction then proceeds through a series of steps including syn-addition and hydrogen atom transfer, leading to the formation of a palladium homoenolate intermediate. The final step in the catalytic cycle is often a β-carbon elimination from this intermediate, which regenerates the active catalyst and yields the final product. DFT calculations are crucial in identifying the transition states and intermediates throughout this cycle and in determining the rate-controlling steps by calculating the energy barriers for each transformation.

Below is a representative data table summarizing the calculated energies for key steps in a simulated palladium-catalyzed reaction involving a 1,3-diyne, based on analogous systems.

| Step | Species | Relative Energy (kcal/mol) |

| Initial Complexation | Catalyst-Reactant Complex (int1) | 16.36 |

| Oxidative Addition | Transition State (ts1) | 42.82 |

| Intermediate 2 (int2) | - | |

| π-Coordination | Intermediate 4 (int4) | - |

| Syn-Addition/H-Transfer | Intermediate 5 (int5) | - |

| β-Carbon Elimination | Palladium Homoenolate Intermediate (int7) | - |

| Note: The energies are relative to the initial reactants. Data for some intermediates were not provided in the source material. |

Non-Covalent Interactions and Intermolecular Forces

The supramolecular chemistry and material properties of this compound are governed by a variety of non-covalent interactions and intermolecular forces. The unique structure, combining a rigid polyyne rod with a compact cyclopropyl group, gives rise to specific and potentially strong intermolecular contacts.

Types of Interactions:

π-π Stacking: The electron-rich π-system of the conjugated diyne backbone is susceptible to π-π stacking interactions. These interactions are a result of complementary electrostatic interactions between the electron-rich triple bond regions of one molecule and the more electron-deficient single bond regions of another. rsc.orgresearchgate.net

C-H/π Interactions: The cyclopropyl group, along with any other alkyl substituents, can act as a C-H bond donor in C-H/π interactions with the π-system of a neighboring diyne. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice or molecular aggregates.

Computational Analysis:

The nature and strength of these non-covalent interactions are extensively studied using computational methods. Density Functional Theory (DFT) is a commonly employed tool for investigating the intermolecular interactions in polyyne systems. rsc.orgresearchgate.net Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of the bonding interactions, including weak non-covalent contacts.

Theoretical studies on polyyne dimers have shown that the interaction energy increases substantially with the length of the polyyne chain. rsc.orgresearchgate.net The substitution at the ends of the polyyne chain also modulates the non-covalent interaction energy. The presence of the cyclopropyl group in this compound is expected to influence the packing and intermolecular forces compared to a simple terminal alkyne.

A representative table of calculated interaction energies for polyyne dimers from computational studies is presented below. These values illustrate the magnitude of non-covalent interactions in similar systems.

| Polyyne Dimer | Computational Method | Interaction Energy (E_int) (kcal/mol) |

| Acetylene (B1199291) | DFT | -1.07 |

| Butadiyne | DFT | - |

| Hexatriyne | DFT | - |

| 50-yne | DFT | -45.83 |

| Note: The interaction energy generally increases with the length of the polyyne chain. rsc.orgresearchgate.net |

These computational findings highlight the significant role of C···C non-covalent interactions in the stabilization of polyyne assemblies, suggesting that such forces are critical in determining the solid-state structure and properties of this compound. rsc.orgresearchgate.net